Methyl-4-Hydroxypiperidin-3-carboxylat

Übersicht

Beschreibung

Methyl 4-hydroxypiperidine-3-carboxylate

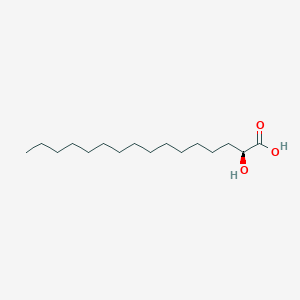

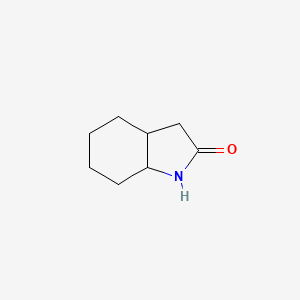

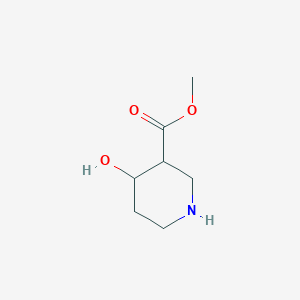

Methyl 4-hydroxypiperidine-3-carboxylate is a piperidinecarboxylate ester that is the methyl ester of 4-hydroxypiperidine-3-carboxylic acid. It has a role as a metabolite. It is a piperidinecarboxylate ester and a secondary alcohol.

Wissenschaftliche Forschungsanwendungen

Tyrosinase-Hemmung und Hautfärbung

Methyl-4-Hydroxypiperidin-3-carboxylat: wurde als potenzieller Inhibitor von Tyrosinase identifiziert . Tyrosinase ist ein Enzym, das für die Synthese von Melanin, dem Pigment, das für die Hautfarbe verantwortlich ist, entscheidend ist. Durch die Hemmung dieses Enzyms kann die Verbindung die Melaninproduktion reduzieren, was zu einer Aufhellung der Haut führt. Diese Anwendung ist besonders relevant in der Kosmetikindustrie für die Entwicklung von Hautfärbungsprodukten.

Pharmazeutische Forschung

Aufgrund seiner strukturellen Eigenschaften wird This compound in der pharmazeutischen Forschung als Baustein für die Synthese komplexerer Moleküle verwendet . Sein Piperidinring ist ein häufiges Motiv in vielen pharmakologisch aktiven Verbindungen, was ihn zu einem wertvollen Vorläufer in der Wirkstoffforschung und -entwicklung macht.

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 4-hydroxypiperidine-3-carboxylate is a versatile compound with various applications . It has been found to have antiproliferative activity against several cancer cell lines It is known that the compound has a role as a metabolite , which suggests it may interact with various enzymes and receptors within the body.

Mode of Action

It is known to have antiproliferative activity, suggesting it may inhibit cell growth and division

Biochemical Pathways

Given its role as a metabolite , it is likely involved in various metabolic processes. Its antiproliferative activity suggests it may impact pathways related to cell growth and division .

Result of Action

Methyl 4-hydroxypiperidine-3-carboxylate has been found to exhibit antiproliferative activity against several cancer cell lines . This suggests that the compound may induce cell cycle arrest, inhibiting cell growth and division.

Biochemische Analyse

Biochemical Properties

Methyl 4-hydroxypiperidine-3-carboxylate plays a significant role in biochemical reactions, particularly as a metabolite . It interacts with various enzymes and proteins, including tyrosinase, an enzyme involved in melanin production Additionally, its role as a secondary alcohol and piperidinecarboxylate ester further highlights its biochemical versatility .

Cellular Effects

Methyl 4-hydroxypiperidine-3-carboxylate influences cellular processes by inhibiting tyrosinase activity, which affects melanin production in skin cells This inhibition can lead to reduced melanin synthesis, making it a candidate for cosmetic applications

Molecular Mechanism

At the molecular level, methyl 4-hydroxypiperidine-3-carboxylate exerts its effects through binding interactions with biomolecules such as tyrosinase . This binding inhibits the enzyme’s activity, leading to decreased melanin production. Additionally, its role as a secondary alcohol may involve enzyme inhibition or activation, contributing to its diverse biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 4-hydroxypiperidine-3-carboxylate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that maintaining the compound at -20°C helps preserve its stability

Dosage Effects in Animal Models

The effects of methyl 4-hydroxypiperidine-3-carboxylate vary with different dosages in animal models. At lower doses, it may effectively inhibit tyrosinase activity without causing adverse effects. Higher doses could potentially lead to toxic effects, emphasizing the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Methyl 4-hydroxypiperidine-3-carboxylate is involved in metabolic pathways as a metabolite . It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. The compound’s role in metabolic flux and its impact on metabolite levels are areas of active investigation.

Transport and Distribution

Within cells and tissues, methyl 4-hydroxypiperidine-3-carboxylate is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that influence its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of methyl 4-hydroxypiperidine-3-carboxylate can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects

Eigenschaften

IUPAC Name |

methyl 4-hydroxypiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h5-6,8-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOGWNKGUKQZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60519840 | |

| Record name | Methyl 4-hydroxypiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959958-24-8 | |

| Record name | Methyl 4-hydroxypiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,6R)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1252883.png)